[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride
Overview
Description
[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their versatile chemical properties. This particular compound is characterized by the presence of three methyl groups and an amine group attached to the imidazole ring, making it a unique and valuable molecule for scientific research and industrial applications.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological responses.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes as catalysts. One common method involves the reaction of acetophenones with benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide (TBHP). This reaction proceeds through the formation of an enamine intermediate, which is then oxidized to an α-aminoaldehyde, followed by cyclization to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring or the attached amine group.
Substitution: The methyl groups and the amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it valuable for studying enzyme mechanisms and developing new drugs.
Medicine: Its derivatives have potential therapeutic applications, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the additional methyl groups and amine group, resulting in different chemical properties and applications.
2-Methylimidazole: Similar structure but with a different substitution pattern, affecting its reactivity and biological activity.
4,5-Dimethylimidazole: Contains two methyl groups but lacks the amine group, leading to distinct chemical behavior.
The unique combination of three methyl groups and an amine group in this compound makes it particularly valuable for specific applications where these functional groups play a crucial role .
Properties
IUPAC Name |
(1,4,5-trimethylimidazol-2-yl)methanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-5-6(2)10(3)7(4-8)9-5;;/h4,8H2,1-3H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKYNPCVNNJVKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)CN)C)C.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211504-26-5 | |
Record name | [(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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